17-Hydroxy-7-methylandrostan-3-one
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Overview
Description
17-Hydroxy-7-methylandrostan-3-one is a synthetic anabolic-androgenic steroid derived from testosterone. It is known for its potent anabolic properties, which make it a valuable compound in various scientific and medical applications. The compound has a molecular formula of C20H32O2 and a molecular weight of 304.47 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxy-7-methylandrostan-3-one typically involves multiple steps, starting from basic steroidal precursors. One common method involves the alkylation of androstanolone at the 17th position, followed by hydroxylation at the 17th position. The reaction conditions often require the use of strong bases and oxidizing agents .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using advanced techniques such as continuous flow reactors. These methods ensure high yield and purity of the final product. The process is optimized to minimize impurities and by-products, ensuring the compound’s efficacy and safety for various applications .
Chemical Reactions Analysis
Types of Reactions: 17-Hydroxy-7-methylandrostan-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various hydroxylated, ketonized, and substituted derivatives of this compound .
Scientific Research Applications
17-Hydroxy-7-methylandrostan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of steroid chemistry and synthesis.
Biology: The compound is employed in research on androgen receptors and their role in cellular processes.
Medicine: It is investigated for its potential therapeutic effects in conditions such as muscle wasting and osteoporosis.
Industry: The compound is used in the development of performance-enhancing drugs and supplements.
Mechanism of Action
The mechanism of action of 17-Hydroxy-7-methylandrostan-3-one involves its interaction with androgen receptors in the body. Upon binding to these receptors, the compound activates specific genes that promote protein synthesis and muscle growth. The molecular targets include various enzymes and signaling pathways involved in anabolic processes .
Comparison with Similar Compounds
- 17α-Methyl-17β-hydroxy-5α-androstan-3-one
- 17α-Methyl-5α-dihydrotestosterone
- 17β-Hydroxy-17-methyl-5α-androstan-3-one
Comparison: Compared to these similar compounds, 17-Hydroxy-7-methylandrostan-3-one exhibits unique properties such as higher anabolic activity and lower androgenic effects. This makes it a preferred choice for research and therapeutic applications where muscle growth is desired without significant androgenic side effects .
Properties
CAS No. |
73672-05-6 |
---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
17-hydroxy-7,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H32O2/c1-12-10-13-11-14(21)6-8-19(13,2)16-7-9-20(3)15(18(12)16)4-5-17(20)22/h12-13,15-18,22H,4-11H2,1-3H3 |
InChI Key |
OTTDRBNUMLADAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)O)C |
Origin of Product |
United States |
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